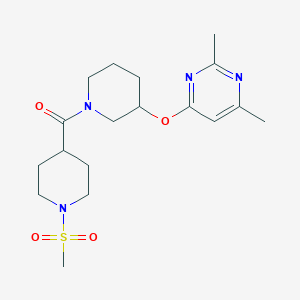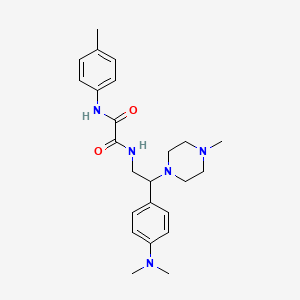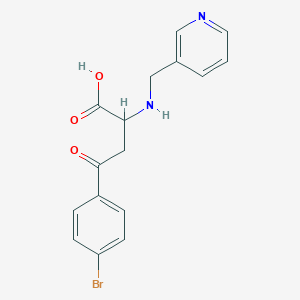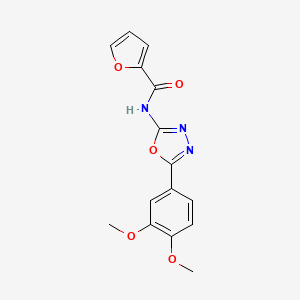![molecular formula C13H13N3O2S B2510230 4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 487020-31-5](/img/structure/B2510230.png)
4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of hydrazonoyl halides . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . The structure of the synthesized compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde:
Antiviral Agents
Research has shown that derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine exhibit significant antiviral properties, particularly against HIV-1. These compounds have been evaluated for their ability to inhibit the HIV-1 virus in vitro, demonstrating moderate inhibitory properties . This makes them promising candidates for the development of new antiviral drugs.
Photoredox Catalysis
The compound has been utilized in catalytic photoredox C-H arylation reactions. This method involves the use of green light and a photocatalyst to achieve arylation of heteroaryl diazonium salts, providing a metal-free alternative for synthesizing complex heterocyclic structures . This application is valuable in organic synthesis and materials science.
Fluorescent Sensing and Labeling
Due to their inherent fluorescence, 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives are suitable for use in fluorescent sensing and labeling. These compounds can be employed in bioimaging and diagnostic applications, where their fluorescence properties enable the detection and tracking of biological molecules .
Medicinal Chemistry
The compound serves as a scaffold for the development of various biologically active molecules. It is a substructure in numerous compounds with activities against cardiovascular diseases, tumors, nervous system disorders, and infections . This versatility makes it a valuable building block in drug discovery and development.
Anti-inflammatory Agents
Derivatives of this compound have shown potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways can be harnessed to develop new treatments for inflammatory diseases . This application is particularly relevant in the context of chronic inflammatory conditions.
Catalysis
In addition to photoredox catalysis, the compound is used in other catalytic processes. Its unique structure allows it to participate in various catalytic cycles, facilitating the synthesis of complex organic molecules . This application is important for advancing synthetic methodologies in organic chemistry.
Bioorganic Chemistry
The compound’s structure makes it a useful tool in bioorganic chemistry for studying enzyme interactions and other biological processes. Its ability to chelate metal ions and interact with biological macromolecules provides insights into biochemical mechanisms .
Materials Science
Finally, the compound is explored in materials science for the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, sensors, and electronic devices .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the Human Immunodeficiency Virus type 1 (HIV-1), the etiological agent that causes Acquired Immuno-Deficiency Syndrome (AIDS) .
Mode of Action
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase by 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde affects the life cycle of the HIV-1 virus . The life cycle of the virus includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus .
Pharmacokinetics
It is noted that the compound and its derivatives displayed no significant cytotoxicity at a concentration of 100 μm , suggesting a favorable safety profile.
Result of Action
The result of the action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is the inhibition of the HIV-1 virus replication . This is achieved by preventing the integration of the viral genome into the host cell’s DNA, a step that is crucial for the replication of the virus .
properties
IUPAC Name |
4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGTGSUXDAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)
![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)



![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)

